molecular formula C25H46NaO13P B569089 PtdIns-(1,2-dioctanoyl) (sodium salt)

PtdIns-(1,2-dioctanoyl) (sodium salt)

Cat. No.: B569089
M. Wt: 608.6 g/mol
InChI Key: VNDIWCAFXLOVPN-JZAJJPDXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

PtdIns-(1,2-dioctanoyl) (sodium salt), also known as 1-(1,2-dioctanoylphosphatidyl)inositol, monosodium salt, is a synthetic analog of natural phosphatidylinositol. This compound contains C8:0 fatty acids at the sn-1 and sn-2 positions, and it features the same inositol and diacyl glycerol stereochemistry as the natural compound. Phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids but play a crucial role in cellular signal generation and transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PtdIns-(1,2-dioctanoyl) (sodium salt) involves the esterification of inositol with dioctanoylphosphatidic acid. The reaction typically occurs under mild conditions to preserve the integrity of the inositol ring and the ester bonds. The process involves the following steps:

Industrial Production Methods

Industrial production of PtdIns-(1,2-dioctanoyl) (sodium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically purified using techniques such as column chromatography and lyophilization .

Chemical Reactions Analysis

Types of Reactions

PtdIns-(1,2-dioctanoyl) (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

PtdIns-(1,2-dioctanoyl) (sodium salt) is widely used in scientific research, particularly in the fields of:

    Cell Biology: Studying signal transduction pathways and membrane dynamics.

    Biochemistry: Investigating lipid-protein interactions and enzyme activities.

    Medicine: Exploring its role in cellular signaling related to diseases such as cancer and diabetes.

    Industry: Used in the development of lipid-based drug delivery systems

Mechanism of Action

PtdIns-(1,2-dioctanoyl) (sodium salt) exerts its effects by participating in cellular signaling pathways. It is phosphorylated to form various phosphatidylinositol phosphates, which act as second messengers in signal transduction. These phosphates interact with specific proteins, modulating their activity and thus influencing cellular processes such as growth, differentiation, and metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;[(2R)-2,3-di(octanoyloxy)propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47O13P.Na/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32;/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34);/q;+1/p-1/t17-,20?,21-,22+,23-,24-,25?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDIWCAFXLOVPN-JZAJJPDXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46NaO13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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